molecular formula C21H22N2O3 B11138078 2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone

2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone

Cat. No.: B11138078
M. Wt: 350.4 g/mol
InChI Key: LSIJUQORZOCYBU-UHFFFAOYSA-N
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Description

2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base.

    Attachment of the Morpholino Group: The morpholino group can be attached via a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

    Final Coupling: The final step involves coupling the indole derivative with the morpholino group under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The benzyloxy group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The indole core can interact with various proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • **2-[7-(benzyloxy)-1H-indol-3-yl]ethanamine
  • **2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile
  • **2-[7-(benzyloxy)-1H-indol-3-yl]acetic acid

Uniqueness

2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone is unique due to the presence of both the benzyloxy and morpholino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-(7-phenylmethoxyindol-1-yl)ethanone

InChI

InChI=1S/C21H22N2O3/c24-20(22-11-13-25-14-12-22)15-23-10-9-18-7-4-8-19(21(18)23)26-16-17-5-2-1-3-6-17/h1-10H,11-16H2

InChI Key

LSIJUQORZOCYBU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=CC3=C2C(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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